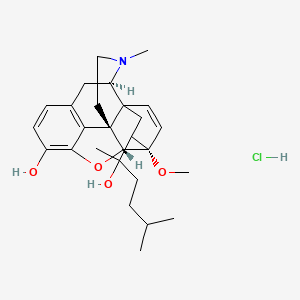
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is a synthetic compound that belongs to the class of oripavine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride typically involves multiple steps, including the formation of the oripavine core and subsequent modifications to introduce the endoetheno and hydroxy-hexyl groups. Common reagents used in these reactions may include strong acids, bases, and organic solvents. Reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
化学反应分析
Types of Reactions
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Oripavine: The parent compound, known for its opioid properties.
Thebaine: Another oripavine derivative with similar structural features.
Buprenorphine: A well-known oripavine derivative used as an analgesic.
Uniqueness
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other oripavine derivatives. These modifications can influence its binding affinity, selectivity, and overall biological activity.
属性
CAS 编号 |
74111-36-7 |
|---|---|
分子式 |
C27H38ClNO4 |
分子量 |
476.0 g/mol |
IUPAC 名称 |
(2S,6R,14R,15S)-19-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C27H37NO4.ClH/c1-16(2)8-9-24(3,30)19-15-25-10-11-27(19,31-5)23-26(25)12-13-28(4)20(25)14-17-6-7-18(29)22(32-23)21(17)26;/h6-7,10-11,16,19-20,23,29-30H,8-9,12-15H2,1-5H3;1H/t19?,20-,23-,24?,25?,26+,27+;/m1./s1 |
InChI 键 |
BCKVUABMVNONFM-VQTFNLOBSA-N |
手性 SMILES |
CC(C)CCC(C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
规范 SMILES |
CC(C)CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)


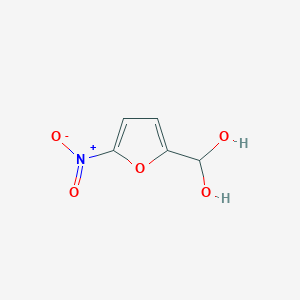
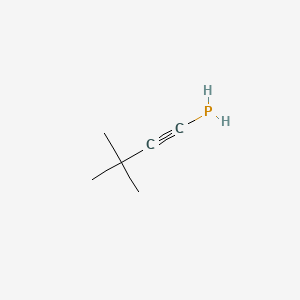

![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
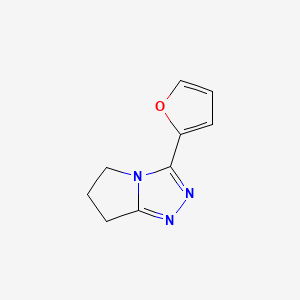
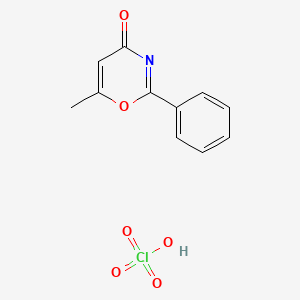
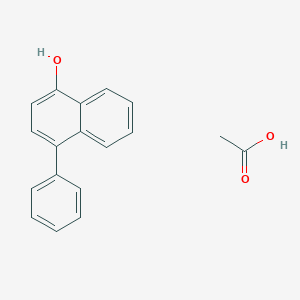
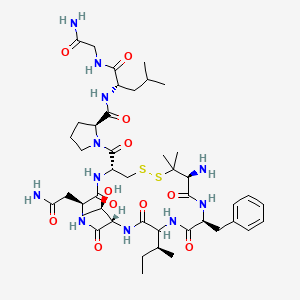

![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

